N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Physicochemical profiling Drug-likeness Permeability prediction

This imidazo[1,2-a]pyridine sulfonamide (CAS 868978-57-8) is a defined negative control for GPR35 antagonist screens (IC50 > 100 µM) and a fragment-elaborated probe for carbonic anhydrase isoform profiling (PDB 6T4N). The 2,4,6-trimethylbenzenesulfonamide motif provides a distinct steric and electronic profile unavailable from mono- or disubstituted analogs. Researchers trust this compound to eliminate nonspecific sulfonamide interference in GPCR panels and to explore isoform selectivity in CA inhibitor programs. Sourcing an untested analog risks unrecognized bioactivity, confounding hit triage. Secure this well-characterized reference standard to ensure assay reproducibility.

Molecular Formula C18H21N3O2S
Molecular Weight 343.45
CAS No. 868978-57-8
Cat. No. B2452797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
CAS868978-57-8
Molecular FormulaC18H21N3O2S
Molecular Weight343.45
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)C
InChIInChI=1S/C18H21N3O2S/c1-13-10-14(2)18(15(3)11-13)24(22,23)19-8-7-16-12-21-9-5-4-6-17(21)20-16/h4-6,9-12,19H,7-8H2,1-3H3
InChIKeyOGSPRMATUCJNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide (CAS 868978-57-8): Compound Class, Physicochemical Identity, and Screening Provenance


N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide (CAS 868978-57-8, PubChem CID 7150774) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine sulfonamide class [1]. It bears a 2,4,6-trimethylbenzenesulfonamide warhead linked via an ethyl spacer to the imidazo[1,2-a]pyridine core. Computed physicochemical descriptors include molecular weight 343.4 g/mol, XLogP3 3.8, topological polar surface area 66.06 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 rotatable bonds [1][2]. The compound is catalogued in commercial screening libraries (e.g., ChemBridge EXPRESS-Pick collection) and has appeared in at least one curated bioassay database entry targeting GPR35 antagonism [3].

Why N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Sulfonamide Analogs


Within the imidazo[1,2-a]pyridine sulfonamide series, small perturbations to the benzenesulfonamide substitution pattern produce pronounced changes in molecular recognition, selectivity, and bioactivity profiles. The 2,4,6-trimethyl substitution on the benzenesulfonamide ring introduces a symmetric, trisubstituted steric and electronic environment that differs fundamentally from mono- or disubstituted analogs (e.g., 4-methyl CAS 868978-63-6; 2,4-dimethyl CAS 868978-48-7) . This substitution pattern modulates sulfonamide NH acidity, affects π-stacking geometry with the imidazo[1,2-a]pyridine core, and alters the conformational ensemble of the ethyl linker. In the broader class, sulfonamide substitution has been shown to govern target engagement: the 2,4,6-trimethylbenzenesulfonamide fragment alone binds human carbonic anhydrase II with defined geometry in a 1.4 Å resolution co-crystal structure (PDB 6t4n), while certain imidazo[1,2-a]pyridine sulfonamides act as TRPM8 modulators or immune response modifiers depending on precise substitution [1][2][3]. Consequently, substituting this compound with a structurally related but differently substituted analog risks loss of the specific binding contacts, physicochemical properties, and biological readout that define its utility as a screening probe or reference compound.

Quantitative Differentiation Evidence: N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide vs. Closest Analogs


2,4,6-Trimethyl vs. 4-Methyl and 2,4-Dimethyl Substitution: Physicochemical Property Divergence Affecting Permeability and Solubility

The 2,4,6-trimethyl substitution yields computed XLogP3 of 3.8 and topological polar surface area (TPSA) of 66.06 Ų [1]. Compared to the 4-methyl analog (CAS 868978-63-6; MW 315.4, C16H17N3O2S) and the 2,4-dimethyl analog (CAS 868978-48-7; MW 329.42, C17H19N3O2S), the target compound's additional methyl group increases both molecular weight (+28 Da and +14 Da, respectively) and lipophilicity, shifting the molecule toward a different region of the drug-like chemical space . This logP increment of approximately 0.5–0.8 units over the mono- and dimethyl analogs is expected to enhance passive membrane permeability while potentially reducing aqueous solubility, a trade-off that must be considered in assay design.

Physicochemical profiling Drug-likeness Permeability prediction

GPR35 Antagonism Screening: Negative Result Defines Selectivity Profile vs. Class-Active Compounds

In a BRET-based GPR35 antagonism assay employing human GPR35-Gα13 SPASM sensor cells with 300 µM zaprinast as agonist and 10 µM CID2745687 as positive control antagonist, N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide was classified as inactive (IC50 > 100 µM) [1]. This contrasts with the known GPR35 antagonist CID2745687 (IC50 in the low micromolar range). While a negative result, this datum establishes that the 2,4,6-trimethyl substitution pattern does not confer GPR35 antagonism under these assay conditions, providing a selectivity benchmark absent for untested analogs in the same compound series.

GPCR screening GPR35 antagonism Selectivity profiling

2,4,6-Trimethylbenzenesulfonamide Fragment Binding to Carbonic Anhydrase II: Structural Basis for Fragment-Based Design

The 2,4,6-trimethylbenzenesulfonamide fragment, which constitutes the warhead of the target compound, has been co-crystallized with human carbonic anhydrase II (PDB 6T4N) at 1.4 Å resolution [1]. The structure reveals the sulfonamide group coordinating the active-site zinc ion in the canonical manner for aryl sulfonamide CA inhibitors, while the trimethylphenyl moiety occupies a hydrophobic pocket adjacent to the active site. This binding mode is shared with other benzenesulfonamide CA inhibitors but the 2,4,6-trimethyl substitution pattern imposes distinct van der Waals contacts compared to the unsubstituted or para-substituted benzenesulfonamide analogs [1][2].

Fragment-based drug discovery Carbonic anhydrase inhibition Structural biology

Imidazo[1,2-a]pyridine Sulfonamide Class Activity Against Mycobacterium tuberculosis H37Rv: Structural Determinants of Anti-TB Potency

A systematic study of 34 imidazo[1,2-a]pyridine amides (IPAs) and imidazo[1,2-a]pyridine sulfonamides (IPSs) evaluated against M. tuberculosis H37Rv in the microplate Alamar Blue assay demonstrated MIC values spanning 0.05 to >100 µg/mL [1]. The most potent sulfonamide, IPS-1, achieved MIC = 0.4 µg/mL, while the top amide IPA-6 reached MIC = 0.05 µg/mL (125-fold more potent than ethambutol, MIC 6.25 µg/mL). Active compounds (MIC < 3.125 µg/mL) showed selectivity index ≥66 against human embryonic kidney cells, indicating low cytotoxicity [1]. The sulfonamide moiety was essential for potency modulation: within the IPS subseries, variation in the sulfonamide aryl substituent shifted MIC values by >100-fold. This class-level structure-activity relationship (SAR) provides a framework for anticipating that the 2,4,6-trimethylbenzenesulfonamide substitution of the target compound will confer distinct anti-TB potency relative to para-substituted or unsubstituted sulfonamide analogs, although direct MIC data for this specific compound remain unreported.

Antitubercular agents Mycobacterium tuberculosis Imidazopyridine sulfonamides

TRPM8 Modulation Potential: Patent-Disclosed Scaffold with Substitution-Dependent Activity

Imidazo[1,2-a]pyridine sulfonamides have been patented as TRPM8 (transient receptor potential melastatin 8) receptor modulators with potential applications in pain, neuropathic conditions, and inflammatory disorders [1]. The patent disclosures (US 9,067,935 B2; Janssen Pharmaceutica NV) describe generic structures encompassing the target compound's scaffold, where both the imidazo[1,2-a]pyridine core substitution and the sulfonamide aryl group are critical determinants of TRPM8 modulatory activity. The 2,4,6-trimethylbenzenesulfonamide group represents a distinct electronic and steric environment not explicitly exemplified in the patent's preferred compound lists, which heavily favor halogenated (CF3, Cl, F) aryl sulfonamides [1]. This suggests that the target compound may exhibit a differentiated TRPM8 activity profile—potentially reduced potency but improved physicochemical properties—relative to the halogenated lead series.

TRPM8 channel Pain therapeutics Ion channel modulation

Recommended Research and Industrial Application Scenarios for N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide (CAS 868978-57-8)


GPR35 Counterscreen Probe: Verified Inactivity as a Negative Control in GPCR Antagonism Assays

The compound's established inactivity in the GPR35 BRET antagonism assay (IC50 > 100 µM) qualifies it as a well-characterized negative control for GPCR screening panels targeting GPR35 [1]. Researchers running GPR35 antagonist screens can employ this compound to benchmark assay specificity and to distinguish genuine GPR35 hits from nonspecific sulfonamide interference. Its defined inactivity profile is superior to using an untested analog, which carries the risk of unrecognized GPR35 activity that would confound hit triage.

Fragment-Centric Design for Carbonic Anhydrase and Related Zinc Metalloenzyme Inhibitors

The 2,4,6-trimethylbenzenesulfonamide fragment's validated binding to human carbonic anhydrase II (PDB 6T4N, 1.4 Å resolution) supports the use of the intact compound as a fragment-elaborated probe for carbonic anhydrase isoform profiling [2]. The imidazo[1,2-a]pyridine extension may introduce additional contacts with the CA active-site rim or with adjacent protein surfaces, distinguishing it from the bare fragment. Medicinal chemistry teams pursuing CA inhibitors can use this compound to assess whether the imidazo[1,2-a]pyridine appendage enhances isoform selectivity relative to the fragment alone.

Physicochemical Benchmarking in Lead Optimization: LogP and Permeability Reference in the Imidazo[1,2-a]pyridine Sulfonamide Series

With an XLogP3 of 3.8 and TPSA of 66.06 Ų, the target compound occupies an intermediate lipophilicity range within the series—more lipophilic than mono-methyl analogs (e.g., 4-methyl, MW 315.4) but less so than halogenated biaryl sulfonamide derivatives [1][3]. This makes it a valuable reference compound for calibrating computational permeability and solubility models, or for serving as a mid-logP standard in parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies focused on the imidazo[1,2-a]pyridine sulfonamide chemotype.

Anti-Tubercular SAR Expansion: Probing the Steric Tolerance of the Imidazo[1,2-a]pyridine Sulfonamide Pharmacophore

Given the established class-level anti-TB activity of imidazo[1,2-a]pyridine sulfonamides (MIC range 0.05–>100 µg/mL against M. tuberculosis H37Rv), incorporating the 2,4,6-trimethylbenzenesulfonamide-substituted compound into an anti-TB screening cascade would fill an SAR gap around sterically demanding, electron-donating sulfonamide substituents [4]. Most characterized active IPS compounds bear mono-substituted or halogenated aryl sulfonamides; the trisubstituted methyl pattern represents an underexplored region of the SAR landscape. Testing this compound against M. tuberculosis H37Rv would directly assess whether the 2,4,6-trimethyl motif retains or enhances the anti-TB potency observed for simpler aryl sulfonamide congeners.

Quote Request

Request a Quote for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.